molecular formula C7H13ClN4O B3319166 1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-, hydrochloride (1:1) CAS No. 107605-95-8

1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-, hydrochloride (1:1)

Cat. No. B3319166
CAS RN: 107605-95-8
M. Wt: 204.66 g/mol
InChI Key: HJEDZGNFLRWVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-, hydrochloride (1:1) is also known as Caffeine Impurity E Nitrate or Caffeidine Nitrate . It has an empirical formula of C7H13N5O4 and a molecular weight of 231.21 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, were not found in the search results .

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including structures similar to 1H-Imidazole-5-carboxamide, have shown promising antitumor activities. Studies reveal that compounds like bis(2-chloroethyl)amino derivatives of imidazole and related structures have progressed through preclinical testing, indicating their potential as new antitumor drugs. These compounds are interesting not only for their antitumor properties but also for their ability to synthesize compounds with diverse biological properties (Iradyan et al., 2009).

Antimicrobial Activities

Imidazole and its derivatives are also recognized for their antimicrobial properties. They serve as raw materials for pharmaceutical industries in manufacturing anti-fungal drugs like ketoconazole and clotrimazole. The review of literature on these compounds underscores their effectiveness against microbial resistance, suggesting that more derivatives of imidazole should be synthesized to combat the growth of new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).

Corrosion Inhibition

Research on imidazole derivatives extends into their use as corrosion inhibitors. These compounds, due to their heterocyclic ring structure containing nitrogen atoms, are effective in adsorbing onto metal surfaces, protecting them against corrosion. The review on their application in the petroleum industry as corrosion inhibitors highlights their efficiency, low toxicity, and environmental friendliness, making them suitable for various industrial applications (Sriplai & Sombatmankhong, 2023).

properties

IUPAC Name

N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c1-8-6-5(7(12)9-2)11(3)4-10-6;/h4,8H,1-3H3,(H,9,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEDZGNFLRWVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N(C=N1)C)C(=O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-, hydrochloride (1:1)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-, hydrochloride (1:1)
Reactant of Route 2
1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-, hydrochloride (1:1)
Reactant of Route 3
1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-, hydrochloride (1:1)
Reactant of Route 4
1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-, hydrochloride (1:1)
Reactant of Route 5
Reactant of Route 5
1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-, hydrochloride (1:1)
Reactant of Route 6
1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-, hydrochloride (1:1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.